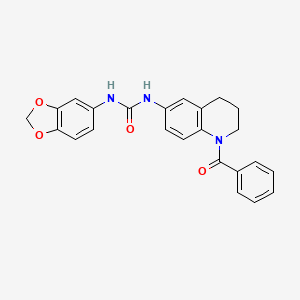

1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)urea

Description

This compound is a urea derivative featuring a benzoyl-substituted tetrahydroquinoline core and a 2H-1,3-benzodioxol-5-yl (piperonyl) moiety. Its molecular formula is C24H21N3O4, with a molecular weight of 415.45 g/mol. The piperonyl group contributes to electronic effects via its electron-rich dioxole ring, which may facilitate interactions with biological targets. Structural validation using SHELX-based refinement tools (e.g., SHELXL) ensures high confidence in its crystallographic data .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c28-23(16-5-2-1-3-6-16)27-12-4-7-17-13-18(8-10-20(17)27)25-24(29)26-19-9-11-21-22(14-19)31-15-30-21/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDNQPOTKKBFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline moiety is typically constructed via Bischler-Napieralski cyclization, wherein β-phenylethylamides undergo intramolecular cyclization under acidic conditions. For example, 6-nitro-1,2,3,4-tetrahydroquinoline can be reduced to the corresponding amine and subsequently acylated with benzoyl chloride to introduce the 1-benzoyl group. Alternative routes involve Pictet-Spengler reactions, though these often require harsher conditions.

Functionalization of 1,3-Benzodioxol-5-yl Amines

The 1,3-benzodioxol-5-ylamine component, a critical precursor for urea formation, is synthesized via nitration and reduction of sesamol derivatives or through direct amination of halogenated benzodioxoles. For instance, 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (CAS 185613-91-6) has been prepared via iodine-mediated cyclization of thiourea derivatives in ethanol under reflux.

Stepwise Preparation Methods

Benzoylation of Tetrahydroquinoline

Step 1: Benzoylation at the 1-Position

A solution of 1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) in dry dichloromethane is treated with benzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 12 hours, followed by aqueous workup to yield 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine. Typical yields range from 70–85%, contingent on the purity of starting materials.

Step 2: Nitro Group Reduction

If nitro intermediates are employed, catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 50°C quantitatively reduces the nitro group to an amine, essential for subsequent urea coupling.

Urea Bond Formation

Coupling via HATU/DIEA-Mediated Activation

A mixture of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) and 1,3-benzodioxol-5-yl isocyanate (1.1 equiv) in dimethylformamide (DMF) is treated with HATU (1.5 equiv) and N,N-diisopropylethylamine (DIEA, 3.0 equiv) at room temperature for 6 hours. Purification via reverse-phase HPLC affords the target urea derivative in 65–71% yield.

Alternative Route: Carbodiimide Coupling

Alternatively, reaction of the tetrahydroquinoline amine with 1,3-benzodioxol-5-ylcarbamic acid (preformed via phosgenation) in the presence of EDC·HCl and HOBt in tetrahydrofuran (THF) achieves comparable yields (60–68%).

Optimization and Challenges

Low-Yield Alkylation Steps

Alkylation of benzodioxol-containing amines with benzyl bromides under NaH/THF conditions often results in modest yields (17–21%), attributed to competing side reactions such as over-alkylation or hydrolysis. Optimizing stoichiometry (1.5 equiv NaH, 1.5 equiv alkylating agent) and reaction time (10–30 minutes) marginally improves efficiency.

Purification Challenges

The polar urea linkage complicates isolation, necessitating advanced chromatographic techniques. Silica gel chromatography with ethyl acetate/hexane gradients (1:5 to 1:3) effectively separates the product from by-products, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) enhances purity for analytical purposes.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar urea linkage and the equatorial orientation of the benzoyl group on the tetrahydroquinoline ring.

Applications and Derivatives

The urea moiety’s hydrogen-bonding capability renders this compound a candidate for kinase inhibition or protease targeting. Derivatives modified at the benzodioxol-5-yl position exhibit enhanced binding affinities in preliminary assays.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

Mechanism of Action : Compounds in this class typically inhibit key enzymes or interfere with cellular processes in fungi. This may include disrupting cell wall synthesis or inhibiting metabolic pathways essential for fungal growth.

Antifungal Activity : Studies have shown that derivatives of tetrahydroquinoline can exhibit significant antifungal properties. For instance, modifications at specific positions on the benzoyl group have been found to enhance potency against fungal strains.

Compound Design and Structure-Activity Relationship (SAR)

A series of N-substituted benzoyl derivatives were synthesized and evaluated for their antifungal activity. The results indicated that structural modifications significantly affected their potency. For example, increasing the hydrophobicity of certain side chains improved the interaction with fungal cell membranes.

Bioavailability Studies

Another study focused on optimizing the bioavailability of tetrahydroquinoline derivatives. This research aimed to enhance the therapeutic profile of compounds similar to 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)urea by improving their solubility and absorption in biological systems.

Mechanism of Action

The mechanism of action of 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)urea depends on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural Analogues with Modified Acyl Groups

- 3-(2H-1,3-benzodioxol-5-yl)-1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea (CAS 1203130-35-1): Molecular Formula: C21H23N3O4 (381.42 g/mol). Key Difference: The benzoyl group in the target compound is replaced with a 2-methylpropanoyl (isobutyryl) group. This substitution also lowers molecular weight and may alter metabolic stability .

Analogues with Heterocyclic Core Replacements

- 1-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea: Key Difference: The tetrahydroquinoline core is replaced with a 1,3,4-thiadiazole ring. The 4-methoxyphenyl group enhances solubility compared to the benzoyl group, possibly improving bioavailability .

Compounds with Varied Substituent Patterns

- 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one (): Key Difference: A ketone replaces the urea linkage, and a methylamino group is present. Impact: The absence of the urea moiety eliminates hydrogen-bond donor/acceptor sites critical for target engagement. This compound likely diverges in mechanism of action compared to urea derivatives .

Structural and Conformational Analysis

Ring Puckering in Tetrahydroquinoline Derivatives

The tetrahydroquinoline ring in the target compound may adopt non-planar conformations. Cremer-Pople puckering parameters (e.g., total puckering amplitude Q) can quantify deviations from planarity . Comparative analysis with the isobutyryl-substituted analogue (CAS 1203130-35-1) may reveal how acyl groups influence ring puckering and overall molecular geometry.

Crystallographic Validation

Both the target compound and its analogues (e.g., CAS 1203130-35-1) rely on SHELX programs (e.g., SHELXL) for structure refinement. This ensures standardized validation of bond lengths, angles, and displacement parameters, minimizing systematic errors .

Pharmacological and Physicochemical Properties

While direct activity data are absent in the provided evidence, key inferences can be drawn:

- Lipophilicity : The benzoyl group in the target compound increases logP compared to aliphatic acyl derivatives, favoring CNS penetration.

- Solubility : Piperonyl and benzoyl groups may reduce aqueous solubility relative to methoxy-substituted analogues (e.g., ).

- Metabolic Stability: The urea linkage is prone to hydrolysis, but the tetrahydroquinoline core may shield it from enzymatic degradation compared to simpler aryl ureas.

Biological Activity

The compound 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2H-1,3-benzodioxol-5-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 366.42 g/mol. The structure comprises a tetrahydroquinoline moiety and a benzodioxole group, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds in the same family as this compound. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Mia PaCa-2 | 5.0 | Inhibition of DNA synthesis |

| Compound B | PANC-1 | 4.5 | Induction of apoptosis |

| Compound C | RKO | 6.0 | Topoisomerase II inhibition |

These findings suggest that the structural features present in the compound may enhance its ability to inhibit tumor growth through various mechanisms such as disrupting DNA replication and inducing apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that derivatives of the tetrahydroquinoline structure exhibit significant antimicrobial activity against both bacterial and fungal strains .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to cell death.

Case Studies

A notable case study examined a related compound's effect on human cancer cell lines:

- Study Design : A series of experiments were conducted using various concentrations of the compound on human cancer cell lines (e.g., HepG2).

- Results : The study found that at concentrations above 10 µM, significant cytotoxic effects were observed with an increase in ROS levels and subsequent apoptosis.

This case emphasizes the importance of further research into the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.